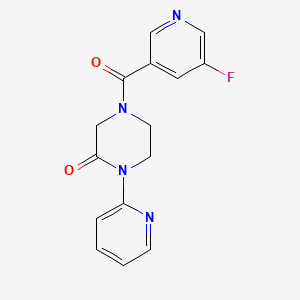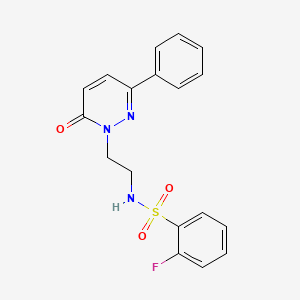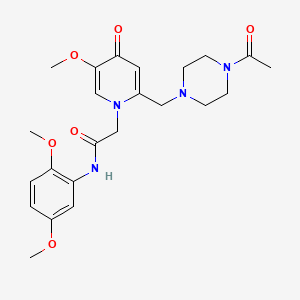![molecular formula C13H19FN2O B2856392 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine CAS No. 2197892-08-1](/img/structure/B2856392.png)
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine, commonly known as F-PCADMC, is a research chemical that has gained significant attention in recent years. It belongs to the class of cyclohexylamines and is structurally similar to other popular research chemicals such as ketamine and phencyclidine (PCP). F-PCADMC is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for scientific research.
Wirkmechanismus
F-PCADMC acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. F-PCADMC binds to the receptor and blocks its activity, which leads to a reduction in the influx of calcium ions into the cell. This reduction in calcium influx can have various effects on neuronal function, depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of F-PCADMC are complex and varied. As a potent NMDA receptor antagonist, F-PCADMC can affect many processes in the brain and other organs. Some of the effects of F-PCADMC include the reduction of glutamate-mediated excitotoxicity, modulation of synaptic plasticity, and regulation of calcium homeostasis. F-PCADMC has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of F-PCADMC as a research tool is its selectivity for the NMDA receptor. This selectivity allows researchers to study the specific effects of NMDA receptor blockade without interfering with other neurotransmitter systems. F-PCADMC is also relatively stable and easy to handle, which makes it a convenient tool for lab experiments.
One of the limitations of F-PCADMC is its potential for off-target effects. Although F-PCADMC is selective for the NMDA receptor, it can still interact with other receptors and ion channels in the brain and other organs. This can complicate the interpretation of experimental results and make it challenging to isolate the specific effects of F-PCADMC on the NMDA receptor.
Zukünftige Richtungen
There are many possible future directions for research involving F-PCADMC. Some of these directions include:
1. Investigating the potential therapeutic applications of F-PCADMC in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
2. Studying the effects of F-PCADMC on synaptic plasticity and neuronal development.
3. Investigating the potential use of F-PCADMC in pain management and addiction treatment.
4. Developing new analogs of F-PCADMC with improved selectivity and potency for the NMDA receptor.
5. Studying the long-term effects of F-PCADMC on brain function and behavior.
Conclusion:
F-PCADMC is a potent and selective NMDA receptor antagonist that has many applications in scientific research. Its unique pharmacological properties make it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. Although there are some limitations to its use, F-PCADMC has the potential to contribute significantly to our understanding of the brain and its functions.
Synthesemethoden
The synthesis of F-PCADMC involves a multi-step process that starts with the reaction of 3-fluoropyridine-2-carboxylic acid with thionyl chloride to form 3-fluoropyridine-2-carbonyl chloride. This intermediate is then reacted with N,N-dimethylcyclohexylamine to form the desired product, F-PCADMC. The synthesis of F-PCADMC is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
F-PCADMC has a wide range of applications in scientific research. It is primarily used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. F-PCADMC has been used in studies related to neuroprotection, neurodegeneration, pain management, and addiction. It has also been investigated for its potential therapeutic applications in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
4-(3-fluoropyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBGIJLZBMWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2856310.png)
![Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2856312.png)
![5-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2856313.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)

![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/no-structure.png)
![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)




